molecular formula C10H10N2 B083261 4-Allylamino-benzonitrile CAS No. 10282-33-4

4-Allylamino-benzonitrile

Cat. No. B083261
CAS RN: 10282-33-4
M. Wt: 158.2 g/mol
InChI Key: CEFYXGLOSWZHDA-UHFFFAOYSA-N
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Description

4-Allylamino-benzonitrile, also known as AABN, is an important organic compound that has gained significant attention in the scientific community due to its potential applications in various fields, such as pharmaceuticals, material science, and organic synthesis. AABN is a yellow crystalline solid that is soluble in organic solvents, and it is widely used as a building block in the synthesis of various organic compounds.

Mechanism Of Action

The mechanism of action of 4-Allylamino-benzonitrile is not well understood, but it is believed to act as a nucleophile in various chemical reactions. 4-Allylamino-benzonitrile can undergo nucleophilic substitution reactions with various electrophiles, such as alkyl halides, acyl halides, and sulfonyl halides.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 4-Allylamino-benzonitrile. However, studies have shown that 4-Allylamino-benzonitrile is not toxic to cells and does not have any significant effects on cell viability or proliferation.

Advantages And Limitations For Lab Experiments

4-Allylamino-benzonitrile has several advantages as a building block for organic synthesis, such as its high reactivity, low cost, and availability. However, 4-Allylamino-benzonitrile also has some limitations, such as its low solubility in water and its potential toxicity to cells at high concentrations.

Future Directions

There are several future directions for research on 4-Allylamino-benzonitrile. One potential area of research is the development of new synthetic methods for 4-Allylamino-benzonitrile that are more efficient and environmentally friendly. Another area of research is the exploration of new applications of 4-Allylamino-benzonitrile in the fields of material science and pharmaceuticals. Additionally, further studies are needed to understand the mechanism of action of 4-Allylamino-benzonitrile and its potential effects on cells and living organisms.
Conclusion
In conclusion, 4-Allylamino-benzonitrile is an important organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. 4-Allylamino-benzonitrile is synthesized through nucleophilic substitution reactions, and it is widely used as a building block for the synthesis of various organic compounds. Although there is limited information available on the biochemical and physiological effects of 4-Allylamino-benzonitrile, studies have shown that it is not toxic to cells and does not have any significant effects on cell viability or proliferation. There are several future directions for research on 4-Allylamino-benzonitrile, including the development of new synthetic methods, the exploration of new applications, and further studies on its mechanism of action.

Synthesis Methods

There are several methods for synthesizing 4-Allylamino-benzonitrile, but the most commonly used method is the reaction between 4-aminobenzonitrile and allyl bromide in the presence of a base, such as sodium hydride or potassium carbonate. The reaction proceeds through nucleophilic substitution, and the product is obtained in good yield and purity.

Scientific Research Applications

4-Allylamino-benzonitrile has been extensively studied for its potential applications in various fields of science. In the field of organic synthesis, 4-Allylamino-benzonitrile is used as a building block for the synthesis of various organic compounds, such as heterocycles, amino acids, and peptides. 4-Allylamino-benzonitrile is also used as a starting material for the synthesis of various dyes and pigments.

properties

CAS RN

10282-33-4

Product Name

4-Allylamino-benzonitrile

Molecular Formula

C10H10N2

Molecular Weight

158.2 g/mol

IUPAC Name

4-(prop-2-enylamino)benzonitrile

InChI

InChI=1S/C10H10N2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h2-6,12H,1,7H2

InChI Key

CEFYXGLOSWZHDA-UHFFFAOYSA-N

SMILES

C=CCNC1=CC=C(C=C1)C#N

Canonical SMILES

C=CCNC1=CC=C(C=C1)C#N

synonyms

4-ALLYLAMINO-BENZONITRILE

Origin of Product

United States

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